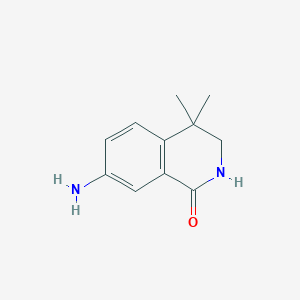

7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2h)-one

Description

Properties

IUPAC Name |

7-amino-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)11/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAFMKJKXRCLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2h)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions, followed by amination and reduction steps. Specific reagents and conditions would depend on the starting materials and desired yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could convert the compound into more saturated analogs.

Substitution: Various substitution reactions, such as nucleophilic or electrophilic substitution, could modify the functional groups on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.

Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides could be employed under appropriate conditions.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce more saturated isoquinoline derivatives.

Scientific Research Applications

Comparison with Related Compounds

To understand the uniqueness of 7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, it is essential to compare it with similar isoquinoline derivatives:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3,4-Dihydroisoquinolin-1(2H)-one | Isoquinoline derivative | Lacks amino substituent; simpler structure |

| 5-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Isoquinoline derivative | Methyl substitution at C5; different activity profile |

| 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Isoquinoline derivative | Methyl substitution at C6; distinct properties |

| 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one | Isoquinoline derivative | Methyl substitution at C8; unique reactivity |

| 2,3-Dihydroisoquinoline-1,4-dione | Dione structure | Contains carbonyl groups; different reactivity |

The specific substitutions in 7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one may confer distinct biological activities compared to these derivatives.

Carbonic Anhydrase Inhibition

A study on a structurally similar compound (7-amino-3,4-dihydro-1H-quinolin-2-one) demonstrated its ability to inhibit human carbonic anhydrases (CAs), particularly isoforms hCA VII and hCA IX. These enzymes play crucial roles in cancer progression and metastasis. The inhibition of CAs can lead to therapeutic benefits in treating certain cancers .

Antimicrobial Activity

There is emerging evidence that isoquinoline derivatives possess antimicrobial properties. The inhibition of bacterial fatty acid synthesis has been linked to compounds with structural similarities to 7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. This mechanism could provide a pathway for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

In a recent study focusing on isoquinoline derivatives' anticancer properties, researchers synthesized several compounds similar to 7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. These compounds were tested against various cancer cell lines. Results showed that some derivatives exhibited significant cytotoxicity, suggesting a potential role for this class of compounds in cancer therapy.

Case Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibition properties of related compounds against carbonic anhydrases. The findings revealed that specific substitutions significantly impacted the inhibitory activity against different CA isoforms. This highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Structural Analogues

(a) 6-Hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one (16g)

- Structure : Contains a 3,4,5-trimethoxybenzoyl D-ring mimic and hydroxyl/methoxy substituents.

- Activity : Exhibits potent antiproliferative activity (GI₅₀ = 51 nM in DU-145 prostate cancer cells) and inhibits tubulin polymerization (IC₅₀ ≈ 1.2 µM), comparable to combretastatin A-4 .

- Mechanism : Binds competitively at the colchicine site of tubulin .

(b) 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

- Structure: Lacks the 4,4-dimethyl and amino groups.

- Activity : Moderate antifungal and antibacterial properties, with in vivo efficacy against Blumeria graminis and Botrytis cinerea .

(c) 4,4-Difluoro-3-alkoxy-3,4-dihydroisoquinolin-1(2H)-ones

- Structure : Fluorine and alkoxy substituents enhance electrophilicity and regioselectivity.

- Synthesis : Achieved via rhodium-catalyzed migratory insertion, highlighting the role of substituents in directing cyclization .

(d) 8-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

- Structure : Bromine substituent at position 8; shares the 4,4-dimethyl group.

- Properties : Molecular weight = 254.12 g/mol; used as a synthetic intermediate in kinase inhibitor development .

Key Observations :

- The benzoyl-linked DHIQs (e.g., 16g) show superior anticancer activity due to tubulin binding and conformational biasing into a "steroid-like" geometry .

- Amino and dimethyl groups in 7-amino-4,4-dimethyl-DHIQ may enhance solubility and target selectivity but require further pharmacological validation.

Pharmacological Potential

- Anticancer Activity: While 7-amino-4,4-dimethyl-DHIQ lacks reported data, its structural analogs (e.g., 16g, 17f) demonstrate low-nanomolar potency against cancer cell lines and tubulin .

- Antimicrobial Activity: The 7-amino group may enhance interactions with bacterial enzymes or DNA gyrase, analogous to fluoroquinolones, but this remains untested.

- Neuroactive Potential: DHIQ derivatives with amino groups (e.g., 2-amino-DHIQ) show moderate H3 receptor antagonism, suggesting CNS applications .

Biological Activity

7-Amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, with the CAS number 66491-03-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 495.9 °C at 760 mmHg

- Flash Point : 253.7 °C

Inhibition of Carbonic Anhydrases

One of the notable activities of 7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is its inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. Research indicates that this compound selectively inhibits certain isoforms of human carbonic anhydrases:

| Isoform | Inhibition Constant (K(I)) |

|---|---|

| hCA I | 9.5 µM |

| hCA III | 0.90 µM |

| hCA VII | 480 nM |

| hCA IX | 16.1 nM |

| hCA XII | 510 nM |

The compound shows weak inhibition against the cytosolic isoform hCA II (K(I) > 10 µM), highlighting its selectivity for other isoforms .

Antimicrobial Activity

Studies have reported that derivatives of isoquinolinones exhibit antimicrobial properties. While specific data on the compound itself is limited, related compounds have shown effectiveness against various bacterial strains, suggesting a potential for further exploration in this area .

Neuroprotective Effects

Emerging evidence points towards the neuroprotective effects of isoquinolinones, including potential applications in neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

-

Study on Carbonic Anhydrase Inhibition

- A study published in Journal of Medicinal Chemistry explored the inhibition profiles of several isoquinolinones, including 7-amino derivatives. The findings demonstrated significant selective inhibition against specific CA isoforms, which could lead to novel treatments for conditions like glaucoma and epilepsy .

- Neuroprotective Mechanisms

- Antimicrobial Studies

Q & A

Q. What are the standard synthetic routes for 7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how are reaction conditions optimized?

The compound is synthesized via cyclization or functionalization of pre-existing dihydroisoquinoline scaffolds. Key steps include:

- Multicomponent reactions using aromatic aldehydes, amines, and ketones under acidic or basic conditions (e.g., acetic acid or NaHCO₃) .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while protic solvents (e.g., ethanol) may improve solubility of intermediates .

- Temperature control : Reactions often proceed at 80–120°C for 6–24 hours, monitored by TLC or HPLC . Yields (e.g., 75–85%) are optimized by adjusting stoichiometry, catalyst loadings (e.g., p-toluenesulfonic acid), and purification via recrystallization or column chromatography .

Q. How is structural characterization of this compound achieved using spectroscopic and computational methods?

- NMR spectroscopy :

- ¹H NMR identifies protons in the isoquinoline core (e.g., aromatic protons at δ 7.0–8.1 ppm, NH₂ at δ ~5.5 ppm) .

- ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons (δ ~48–64 ppm) .

Q. What are the critical physicochemical properties influencing its reactivity and stability?

- Molecular weight : 190.24 g/mol impacts solubility and diffusion in biological assays .

- Hydrogen-bonding capacity : The NH₂ and carbonyl groups enable interactions with polar solvents or biological targets .

- Melting point : High mp (e.g., ~225°C) suggests crystalline stability, requiring storage in anhydrous conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, amino groups) impact the compound’s bioactivity and binding mechanisms?

- Structure-activity relationship (SAR) studies :

- Methyl groups at C4 enhance steric hindrance, potentially improving metabolic stability .

- The amino group at C7 enables hydrogen bonding with enzymes (e.g., antimicrobial targets like oomycete proteases) .

Q. How can contradictions in biological activity data across studies be resolved methodologically?

- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

- Dose-response curves : Quantify EC₅₀ values to differentiate true bioactivity from assay noise .

Q. What advanced statistical approaches are suitable for validating synthetic reproducibility or biological data?

- ANOVA : Tests batch-to-batch variability in synthesis yields (e.g., p < 0.05 indicates significant differences) .

- Principal component analysis (PCA) : Identifies outliers in spectroscopic datasets (e.g., NMR shifts due to impurities) .

- Bayesian modeling : Predicts optimal reaction conditions (e.g., solvent, catalyst) for scale-up .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways or degradation mechanisms?

- Tracer studies : Incubate labeled compound with liver microsomes to track metabolites via LC-MS .

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compound to identify rate-limiting steps in degradation .

Methodological Notes

- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-specific data .

- Theoretical frameworks : Link studies to enzyme inhibition models (e.g., Michaelis-Menten kinetics) or quantum mechanical calculations (e.g., DFT) .

- Data transparency : Deposit spectral data in public repositories (e.g., PubChem, DSSTox) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.